2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate
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Description
2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate is a useful research compound. Its molecular formula is C19H18F3NO5S and its molecular weight is 429.41. The purity is usually 95%.
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Biological Activity
The compound 2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular structure of the compound features a phenyl ring substituted with isopropyl and methyl groups, along with a sulfinyl moiety linked to a nitro-substituted trifluoromethyl phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, studies have shown that the inclusion of a trifluoromethyl group can significantly increase the inhibitory effects on cancer cell proliferation. Specifically, the compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting COX-2 activity, leading to reduced prostaglandin synthesis, which is implicated in tumor growth and metastasis .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been studied for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines, thus reducing inflammation in pathological conditions such as arthritis and chronic obstructive pulmonary disease (COPD) .
Case Studies
Mechanism Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor of COX-2, which plays a crucial role in inflammation and cancer progression.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation, particularly those mediated by growth factors.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that it can modulate oxidative stress levels within cells, contributing to its cytotoxic effects on tumor cells.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5S/c1-11(2)14-6-4-12(3)8-16(14)28-18(24)10-29(27)17-7-5-13(19(20,21)22)9-15(17)23(25)26/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCPNCZOGMBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.